

A Comparative Guide to the Crystal Structures of Substituted Pyridylmethanols and Dichloropyridines

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Compound of Interest

Compound Name: (2,4-Dichloro-6-methylpyridin-3-yl)methanol

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Introduction

This guide provides a comparative analysis of the X-ray crystal structures of functionalized pyridine derivatives. The primary focus is to understand the solid-state structures of compounds related to **(2,4-Dichloro-6-methylpyridin-3-yl)methanol**. As the crystal structure for this specific compound is not publicly available, this guide will leverage the crystallographic data of closely related analogs to infer potential structural features and to provide a valuable comparative context for researchers in medicinal chemistry and materials science. For this purpose, we will primarily examine the crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol as a pyridylmethanol analog and 4-Amino-3,5-dichloropyridine to understand the influence of a dichlorinated pyridine ring.

Comparative Analysis of Crystallographic Data

The solid-state packing and molecular conformation of pyridine derivatives are dictated by a combination of factors including steric hindrance, hydrogen bonding capabilities, and other non-covalent interactions. The following tables summarize key crystallographic data for our selected comparator compounds, offering a quantitative basis for their structural comparison.

Table 1: Crystallographic Data for Comparator Compounds

Parameter	(RS)-(4-chlorophenyl) (pyridin-2-yl)methanol[1] [2]	4-Amino-3,5- dichloropyridine[3][4]
Chemical Formula	C ₁₂ H ₁₀ CINO	C ₅ H ₄ Cl ₂ N ₂
Crystal System	Monoclinic	Monoclinic
Space Group	P2 ₁ /c	P2 ₁ /n
Unit Cell Dimensions	a = 9.5365 (3) Å b = 5.8613 (2) c = 19.3484 (7) Å β = 101.408 (2)°	a = 3.8638 (19) Å b = 14.281 (7) Å c = 12.063 (6) Å β = 93.33 (4)°
Volume (Å ³)	1060.00 (6)	664.1 (6)
Z	4	4
Key Supramolecular Interactions	O-H…N hydrogen bonds, C- Cl…π interactions[1]	N-H…N hydrogen bonds, π-π stacking, halogen-π interactions[3][4]

Table 2: Selected Bond Lengths and Torsion Angles

Parameter	(RS)-(4-chlorophenyl) (pyridin-2-yl)methanol[1]	4-Amino-3,5- dichloropyridine[4]
C-Cl Bond Lengths (Å)	1.745 (2)	1.728 (6), 1.733 (6)
Dihedral Angle between Rings (°)	74.34 (6) (between phenyl and pyridyl rings)	-
Key Torsion Angle (°)	C11-C1-C22-N21 = -156.41 (13)	-

Structural Insights

The crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol reveals a packing arrangement dominated by O-H…N hydrogen bonds, forming zigzag chains.[1] Additionally, C-Cl…π interactions between inversion-related molecules link these chains into sheets.[1] The

dihedral angle of 74.34 (6)° between the phenyl and pyridine rings indicates a significantly twisted conformation.[\[1\]](#)

In contrast, the structure of 4-Amino-3,5-dichloropyridine is primarily stabilized by strong N-H···N hydrogen bonds, creating supramolecular chains.[\[3\]](#)[\[4\]](#) These chains are further interconnected by offset π–π stacking and halogen–π interactions.[\[3\]](#)[\[4\]](#) The Hirshfeld surface analysis for this compound highlights that Cl···H contacts are the most significant contributors to the crystal packing.[\[3\]](#)[\[4\]](#)

Based on these comparators, it can be inferred that the crystal structure of **(2,4-Dichloro-6-methylpyridin-3-yl)methanol** would likely be influenced by hydrogen bonding involving the hydroxyl group (O-H···N) and potentially by halogen bonding or π-stacking interactions involving the dichlorinated pyridine ring. The presence of the methyl group would also introduce steric factors influencing the overall molecular conformation.

Experimental Protocols

A generalized workflow for the determination of a single-crystal X-ray structure is provided below. The specific experimental details for the comparator compounds can be found in the cited literature.

1. Crystal Growth:

- Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent. For (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, colorless blocks were grown from a methanol solution.[\[1\]](#)

2. Data Collection:

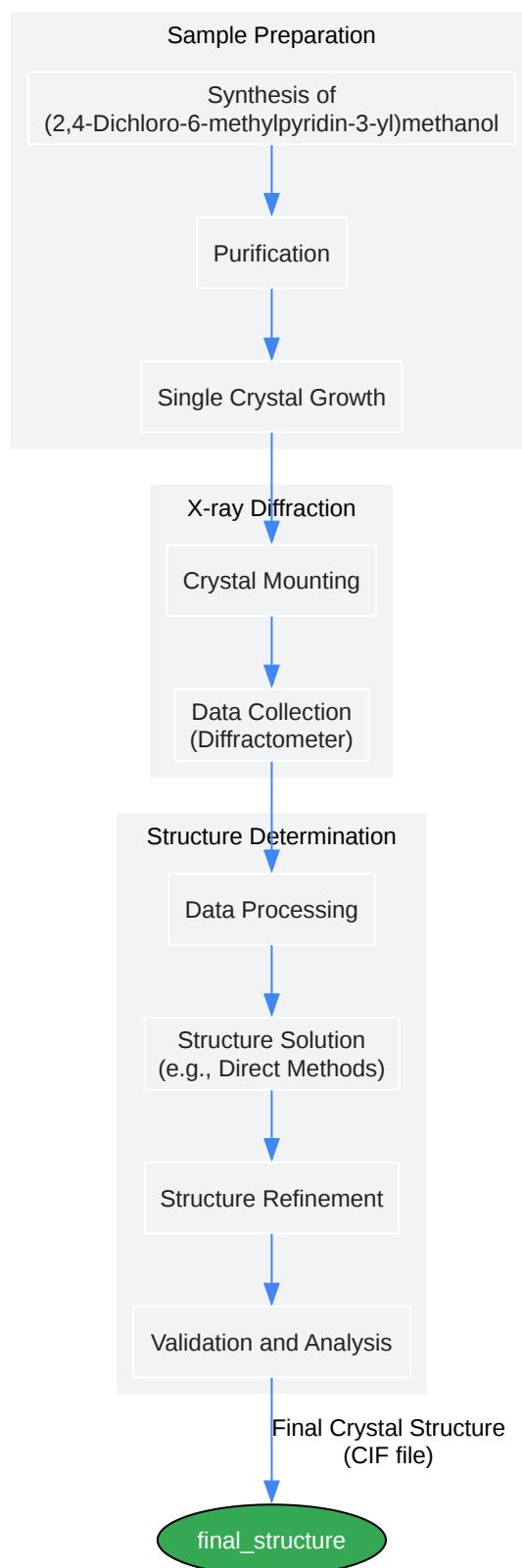
- A suitable single crystal is mounted on a diffractometer.
- The crystal is cooled to a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations.
- The diffractometer uses monochromatic X-rays (e.g., Mo K α or Cu K α radiation) to collect a dataset of diffraction intensities.

- The unit cell parameters are determined from the positions of a subset of reflections.

3. Structure Solution and Refinement:

- The collected diffraction data are processed to yield a set of structure factors.
- The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
- The structural model is then refined by least-squares methods against the experimental data to optimize the atomic coordinates, and thermal parameters.
- Hydrogen atoms are typically located in the difference Fourier map and refined with appropriate constraints.

The experimental workflow for X-ray crystallography is visualized in the diagram below.



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Caption: Experimental workflow for single-crystal X-ray structure determination.

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